Pipobroman vs. Hydroxyurea: 10-Year Myelofibrosis Risk Reduction in Polycythemia Vera Patients
In a randomized controlled trial comparing hydroxyurea versus pipobroman as first-line therapy in 285 PV patients younger than 65 years with a median follow-up of 16.3 years, pipobroman demonstrated a significantly lower cumulative incidence of myelofibrosis at all assessed time points compared with hydroxyurea [1].
| Evidence Dimension | 10-year cumulative incidence of myelofibrosis |
|---|---|
| Target Compound Data | 5% cumulative myelofibrosis incidence at 10 years |
| Comparator Or Baseline | Hydroxyurea: 15% cumulative myelofibrosis incidence at 10 years |
| Quantified Difference | Three-fold reduction (5% vs 15%); absolute risk reduction 10% (P = .02) |
| Conditions | Randomized controlled trial, 285 patients with PV, first-line therapy, median follow-up 16.3 years |
Why This Matters
This three-fold lower myelofibrosis progression rate represents the lowest risk of post-PV MMM registered with any available cytoreductive treatment, providing a clinically meaningful differentiation for procurement and study design in PV research.
- [1] Kiladjian JJ, Chevret S, Dosquet C, Chomienne C, Rain JD. Treatment of polycythemia vera with hydroxyurea and pipobroman: final results of a randomized trial initiated in 1980. J Clin Oncol. 2011;29(29):3907-3913. View Source
